

BAY-1316957: Detailed Application Notes and Protocols for Researchers

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Compound of Interest		
Compound Name:	BAY-1316957	
Cat. No.:	B15570045	Get Quote

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the use of **BAY-1316957**, a potent and selective antagonist of the human prostaglandin E2 receptor subtype 4 (EP4-R).

BAY-1316957 is a benzimidazolecarboxylic acid derivative with high potency, specificity, and excellent pharmacokinetic properties, making it a valuable tool for investigating the role of the EP4 receptor in various physiological and pathological processes, particularly in the context of endometriosis-associated pain and inflammation.[1] It has demonstrated good oral bioavailability.

Physicochemical Properties and Solubility

BAY-1316957 is a solid, and for experimental purposes, it is crucial to ensure proper dissolution. While exact quantitative solubility data in common laboratory solvents is not widely published, available information indicates its solubility characteristics.



Property	Data	Source
Molecular Formula	C27H27N3O3	[2]
Molecular Weight	441.52 g/mol	[2][3]
Appearance	Solid	[3]
Purity	≥98%	[3]
Solubility	Soluble in DMSO.	[2]

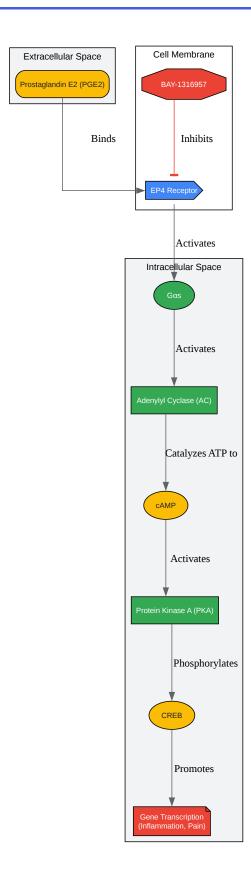
Note: Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing stock solutions of **BAY-1316957**.[2] It is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[4][5]

Mechanism of Action: EP4 Receptor Signaling Pathway

BAY-1316957 exerts its effects by antagonizing the EP4 receptor, a G-protein coupled receptor. The binding of the natural ligand, prostaglandin E2 (PGE2), to the EP4 receptor activates downstream signaling cascades involved in pain, inflammation, and other cellular processes. By blocking this interaction, **BAY-1316957** inhibits these signaling pathways.

Below is a diagram illustrating the EP4 receptor signaling pathway and the point of inhibition by **BAY-1316957**.





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Caption: EP4 Receptor Signaling Pathway and Inhibition by BAY-1316957.



Experimental ProtocolsPreparation of Stock Solutions

The following protocol describes the preparation of a high-concentration stock solution of **BAY-1316957** in DMSO.

Materials:

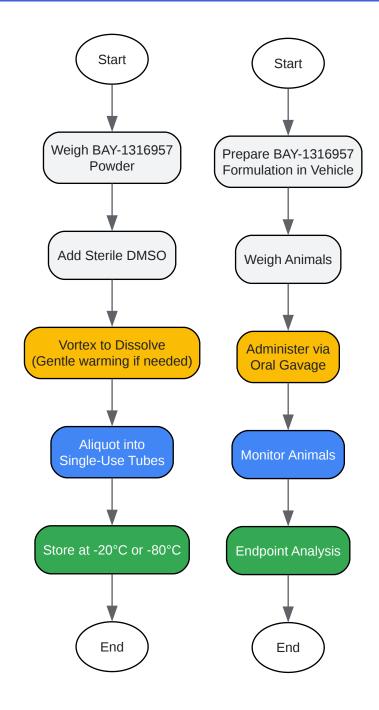
- BAY-1316957 powder
- · Dimethyl sulfoxide (DMSO), sterile-filtered
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated pipettes

Procedure:

- Aseptically weigh the desired amount of BAY-1316957 powder.
- Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).
- Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
- Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
- Store the stock solution aliquots at -20°C or -80°C for long-term storage.

Note: DMSO is hygroscopic and can absorb water from the air, which can affect the solubility of compounds.[4] Use anhydrous DMSO for optimal results.





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References



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